Cartap
Overview
Description
Cartap Description
Cartap is an insecticide that is a bis(thiocarbamate) derivative of 2-(dimethylamino)propane-1,3-dithiol. It is known to act on the nicotinic acetylcholine receptor site and is a member of nereistoxin derivatives. The compound is used to control pests and has been the subject of various studies due to its action mechanism and potential toxicity .
Synthesis Analysis
The studies provided do not directly discuss the synthesis of cartap. However, it is understood that cartap is a derivative of nereistoxin (NTX), and its action as an insecticide is related to its ability to block ion channels of the nicotinic acetylcholine receptor (nAChR) .
Molecular Structure Analysis
Cartap's molecular structure is closely related to that of nereistoxin. Upon oxidation, cartap forms nereistoxin, which is a natural toxicant. The structure of cartap allows it to interact with the nicotinic acetylcholine receptor, which is crucial for its insecticidal activity .
Chemical Reactions Analysis
The chemical behavior of cartap under different pH conditions has been studied. It has been found that cartap is more effective as an ion channel blocker at pH 7.4 than at pH 6.1, which suggests that it undergoes hydrolytic activation. At a lower pH, cartap slowly hydrolyzes to cartap monothiol, while at a higher pH, it quickly forms the dithiol and some NTX. The potency of cartap as a blocking agent is likely due to the formation of cartap dithiol .
Physical and Chemical Properties Analysis
Cartap's physical and chemical properties, such as its effects on aquatic species, have been a concern. Exposure to cartap has been shown to affect the survival and hatching success of zebrafish embryos. It has been observed that cartap can inhibit the activity of enzymes like tyrosinase and lysyl oxidase, which are important for melanin pigmentation and notochord development, respectively. These inhibitory effects lead to various developmental abnormalities in zebrafish embryos, indicating the potential toxicity of cartap to aquatic life .
Case Studies
Several case studies have been referenced in the provided data. One study highlighted the potential developmental toxicity of cartap on zebrafish embryos, with abnormalities observed at concentrations as low as 25 micrograms per liter. The study also suggested that cartap's toxicity could be due to the inhibition of enzyme activity necessary for proper development . Another study discussed the enhanced toxicity of cartap in patients who consume foods or drugs that inhibit P450 enzymes, suggesting that cartap's toxicity can be influenced by other substances .
Scientific Research Applications
1. Nanosensor Development for Cartap Detection
Rahim et al. (2018) developed a nanosensor based on silver nanoparticles conjugated with polystyrene-block-poly(2-vinylpyridine) for the colorimetric detection of Cartap in water and blood plasma. This sensor demonstrated rapid and quantitative detection with a low detection limit, highlighting its potential for in situ Cartap detection in environmental and biological samples (Rahim et al., 2018).
2. Electrochemical Degradation of Cartap
De Luna et al. (2021) explored the use of electro-assisted Fenton technology for the degradation of Cartap, a carbamate insecticide. Their study showed that this method significantly enhanced Cartap removal compared to conventional Fenton processes, suggesting a promising approach for environmental remediation of Cartap contamination (De Luna et al., 2021).
3. Colorimetric Detection in Agricultural Products
Liu et al. (2012) reported a method for the colorimetric detection of Cartap residue in agricultural products using citrate-coated gold nanoparticles. This method allowed for rapid and sensitive detection of Cartap, demonstrating its utility in screening for pesticide residues in food products (Liu et al., 2012).
4. Removal from Water Matrices
De Luna and colleagues (2020) evaluated the capabilities of the Fenton process for Cartap removal from water matrices. They optimized the process parameters and demonstrated efficient Cartap removal, providing insights into the treatment of water contaminated with this pesticide (De Luna et al., 2020).
5. Two-Photon Sensing Using Nanoparticles
Yuan et al. (2015) developed a highly sensitive and selective two-photon sensing scheme for Cartap detection using Au@Ag bimetallic core-shell nanoparticles. This method showed enhanced sensitivity and selectivity, demonstrating its potential in detecting low concentrations of Cartap (Yuan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJZVNXZWPBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |
Record name | Cartap [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044165 | |
Record name | Cartap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cartap | |
CAS RN |
15263-53-3 | |
Record name | Cartap | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cartap [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cartap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARTAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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